REACTION_CXSMILES
|
CS(C)=O.F[C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=O.C(N(CC)CC)C.[C:21]([O:25][CH3:26])(=[O:24])[CH2:22][SH:23]>ClCCl.CCCCCC>[S:23]1[C:22]([C:21]([O:25][CH3:26])=[O:24])=[CH:8][C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]1=2 |f:4.5|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
dichloromethane hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer
|
Type
|
CUSTOM
|
Details
|
were oven-dried for 12 hours at 160° C
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer
|
Type
|
CUSTOM
|
Details
|
flushed with dry nitrogen gas
|
Type
|
CUSTOM
|
Details
|
sealed with rubber septa
|
Type
|
CUSTOM
|
Details
|
The cooled reaction flask
|
Type
|
TEMPERATURE
|
Details
|
heated to 75° C. with rapid stirring
|
Type
|
TEMPERATURE
|
Details
|
After 18 hours the reaction mixture was cooled to room temperature
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
poured onto an ice/water bath (250 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold water (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C(=O)OC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.136 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |